3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This compound (CAS: 866347-54-8) is a pyrazolo[4,3-c]quinoline derivative featuring:
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O/c1-2-31-20-10-5-17(6-11-20)24-22-15-30(14-16-3-7-18(26)8-4-16)23-12-9-19(27)13-21(23)25(22)29-28-24/h3-13,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJCNKPLWWRWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and mechanochemical synthesis can be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrogenated pyrazoloquinolines.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common method includes:
-
Formation of the Pyrazoloquinoline Core :
- Starting materials such as 4-ethoxyphenyl hydrazine and 4-fluorobenzyl ketone are reacted under controlled conditions.
- The reaction proceeds through condensation, cyclization, and aromatization to yield the pyrazoloquinoline structure.
-
Introduction of Substituents :
- The ethoxy and fluorophenyl groups are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production
For industrial applications, optimizing reaction conditions is essential to ensure high yield and purity. Techniques such as continuous flow reactors, controlled temperature and pressure conditions, and purification methods like recrystallization and chromatography are commonly employed.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |
| Similar Derivative | Escherichia coli | 0.30 μg/mL | 0.60 μg/mL |
| Similar Derivative | Candida albicans | 0.20 μg/mL | 0.40 μg/mL |
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties by inhibiting specific cancer cell lines. The mechanism of action typically involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes involved in metabolic processes, which could lead to therapeutic applications in treating metabolic disorders.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties :
- Molecular weight: 427.5 g/mol
- XLogP3: 4.6 (moderate lipophilicity)
- Hydrogen bond acceptors: 5
- Polar surface area: 49.2 Ų (suggests moderate permeability) .
Comparison with Structural Analogs
3-(4-Fluorophenyl)-7,8-Dimethoxy-5-(4-Methylbenzyl)-5H-Pyrazolo[4,3-c]Quinoline
8-Fluoro-3-(4-Fluorophenyl)-5-[(2-Methoxyphenyl)Methyl]-5H-Pyrazolo[4,3-c]Quinoline
8-Ethoxy-3-(4-Methoxyphenyl)-5-[(3-Methylphenyl)Methyl]-5H-Pyrazolo[4,3-c]Quinoline
3-(4-Ethoxyphenyl)-8-Fluoro-1-(4-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline
- Substituents : 1-(4-Fluorophenyl) instead of 5-benzyl .
- LogP: 6.16 (higher lipophilicity) may enhance blood-brain barrier penetration but reduce aqueous solubility .
Structural and Pharmacokinetic Comparisons
Table 1: Comparative Data
*Estimated based on structural similarity.
Key Observations :
- Lipophilicity : The target compound balances moderate lipophilicity (XLogP3 4.6) with solubility, whereas analogs with higher logP (e.g., 6.16 in ) may face bioavailability challenges.
- Substituent Effects : Ethoxy groups (target compound) offer better metabolic stability than methoxy (e.g., ), while fluorine atoms enhance binding affinity.
- Receptor Selectivity : Para-substituted benzyl groups (target compound) likely improve target engagement compared to ortho-substituted variants .
Research Findings and Therapeutic Potential
- Anticancer/Anti-Inflammatory Activity: Pyrazolo[4,3-c]quinolines are known for these activities . The target compound’s fluorinated groups may enhance kinase inhibition or COX-2 selectivity.
- Neuroactive Potential: Analogous compounds (e.g., ) show agonist activity at GPCRs, suggesting the target could modulate similar pathways.
- Metabolic Stability : Ethoxy and fluorine substituents in the target compound may reduce CYP450-mediated metabolism compared to methyl or methoxy groups .
Biological Activity
The compound 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 401.42 g/mol
- LogP : 4.931 (indicating high lipophilicity)
- Water Solubility : LogSw = -4.69 (poorly soluble in water)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes:
- Kinase Inhibition : The pyrazolo[4,3-c]quinoline scaffold has been identified as a potent inhibitor of haspin kinase, which plays a role in cell cycle regulation and cancer progression . Inhibition of this kinase can lead to reduced cell proliferation in cancerous tissues.
- Anti-inflammatory Activity : Compounds within the pyrazoloquinoline class have demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in LPS-induced RAW 264.7 cells. This inhibition is associated with downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural features:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group at position 3 | Enhances lipophilicity and bioavailability |
| Fluoro groups at positions 8 and 5 | Increases potency against specific kinases |
| Aromatic rings | Contribute to π-π stacking interactions with target proteins |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives of pyrazolo[4,3-c]quinoline can inhibit the growth of various cancer cell lines, including those from colon and cervical cancers. The mechanism often involves apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although specific data on this compound's efficacy against bacterial or viral strains remain limited.
- Anti-inflammatory Effects : As mentioned, significant inhibition of NO production suggests a therapeutic potential in treating inflammatory diseases. The IC50 values for related compounds indicate strong activity at low concentrations .
Case Studies
- In vitro Studies on Cancer Cell Lines : A study demonstrated that pyrazolo[4,3-c]quinoline derivatives significantly inhibited cell proliferation in colon cancer cells with IC50 values ranging from 0.1 to 1 µM, indicating their potential as anticancer agents .
- Inflammation Models : In models using LPS-stimulated RAW 264.7 macrophages, certain derivatives exhibited IC50 values as low as 0.39 µM for NO production inhibition, highlighting their potency in inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
